tert-butyl N-[(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)oxy]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)oxy]carbamate: is a synthetic organic compound with the molecular formula C15H32N2O6. It is characterized by the presence of a tert-butyl carbamate group and a polyether chain with an amino group at the terminal end. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)oxy]carbamate typically involves the reaction of tert-butyl carbamate with a polyether amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: tert-Butyl carbamate and 14-amino-3,6,9,12-tetraoxatetradecan-1-ol.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0°C to room temperature.
Catalysts and Reagents: Common catalysts include palladium-based catalysts, and reagents such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The reaction conditions are carefully monitored, and the product is purified using techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)oxy]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the polyether chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
Chemistry: tert-Butyl N-[(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)oxy]carbamate is used as a building block in organic synthesis. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amino group .
Biology: In biological research, this compound is used to study the interactions of polyether chains with biological membranes. It is also employed in the synthesis of bioactive molecules and drug delivery systems .
Medicine: Its ability to form stable carbamate linkages makes it useful in creating compounds with improved pharmacokinetic properties .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and polymers. It is also utilized in the formulation of coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl N-[(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)oxy]carbamate involves its interaction with specific molecular targets. The compound can form stable carbamate linkages with proteins and enzymes, modulating their activity. The polyether chain allows for interactions with lipid membranes, enhancing the compound’s ability to penetrate biological barriers .
Molecular Targets and Pathways:
Proteins and Enzymes: The carbamate group can react with nucleophilic residues in proteins, such as serine or cysteine, leading to the formation of stable adducts.
Lipid Membranes: The polyether chain interacts with lipid bilayers, facilitating the compound’s entry into cells and tissues.
Comparison with Similar Compounds
tert-Butyl N-[(20-amino-3,6,9,12,15,18-hexaoxaicosyl)oxy]carbamate: This compound has a longer polyether chain and similar functional groups.
tert-Butyl N-[(6-amino-3,6-dioxahexyl)oxy]carbamate: This compound has a shorter polyether chain and similar functional groups.
Uniqueness: tert-Butyl N-[(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)oxy]carbamate is unique due to its specific polyether chain length, which provides distinct physicochemical properties. The balance between hydrophilicity and hydrophobicity allows for versatile applications in various fields .
Properties
CAS No. |
2496687-02-4 |
---|---|
Molecular Formula |
C15H32N2O7 |
Molecular Weight |
352.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.